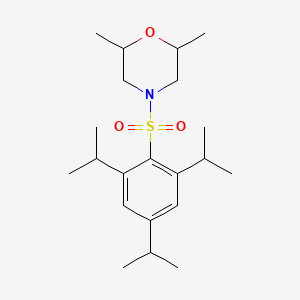
2,6-Dimethyl-4-((2,4,6-triisopropylphenyl)sulfonyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-4-((2,4,6-triisopropylphenyl)sulfonyl)morpholine is a complex organic compound with a unique structure that includes a morpholine ring substituted with dimethyl and triisopropylphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-((2,4,6-triisopropylphenyl)sulfonyl)morpholine typically involves the reaction of 2,6-dimethylmorpholine with 2,4,6-triisopropylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethyl-4-((2,4,6-triisopropylphenyl)sulfonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfoxide derivatives.
Substitution: Formation of various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
2,6-Dimethyl-4-((2,4,6-triisopropylphenyl)sulfonyl)morpholine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethyl-4-((2,4,6-triisopropylphenyl)sulfonyl)morpholine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The morpholine ring can also interact with various biological molecules, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Dimethyl-4-((2,4,6-triisopropylphenyl)sulfonyl)piperidine
- 2,6-Dimethyl-4-((2,4,6-triisopropylphenyl)sulfonyl)thiomorpholine
Uniqueness
2,6-Dimethyl-4-((2,4,6-triisopropylphenyl)sulfonyl)morpholine is unique due to its specific substitution pattern and the presence of both dimethyl and triisopropylphenyl groups. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Propiedades
IUPAC Name |
2,6-dimethyl-4-[2,4,6-tri(propan-2-yl)phenyl]sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO3S/c1-13(2)18-9-19(14(3)4)21(20(10-18)15(5)6)26(23,24)22-11-16(7)25-17(8)12-22/h9-10,13-17H,11-12H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYVEDAMMXLMFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-BROMO-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}-5-METHOXYBENZAMIDE](/img/structure/B2636460.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide](/img/new.no-structure.jpg)
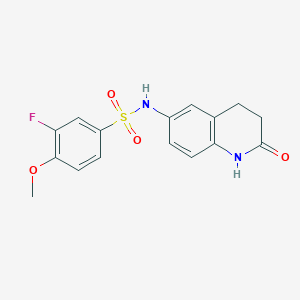
![N-(1-cyanocyclopentyl)-2-[4-(3-ethyl-2-oxoimidazolidin-1-yl)piperidin-1-yl]acetamide](/img/structure/B2636465.png)
![4-chloro-1-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2636466.png)
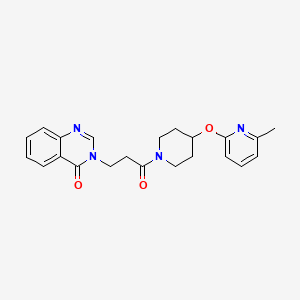
![(E)-N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2636470.png)
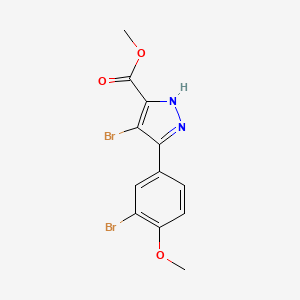

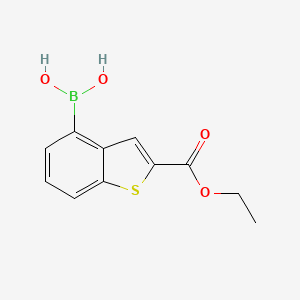
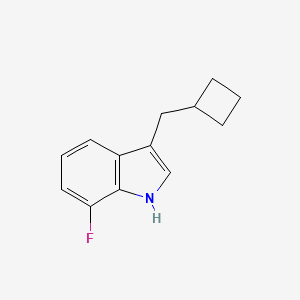
![Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2636479.png)
![4-Ethyl-5-fluoro-6-(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2636482.png)
![9-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2636483.png)
